1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one
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Overview
Description
1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antiproliferative and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This approach utilizes potassium carbonate as a reaction medium and microwave irradiation to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds .
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of fluorescent pH indicators for various analytical applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one involves multiple molecular targets and pathways:
Apoptosis Induction: The compound activates caspase 9, leading to the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) and the fragmentation of microtubule-associated protein 1-light chain 3 (LC3).
Cell Proliferation Inhibition: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Exhibits similar antiproliferative activity and induces apoptosis.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares antiviral properties and is used in similar biological applications.
Pyrazolo[3,4-d]pyrimidine: Another compound with significant antiproliferative activity.
Uniqueness
1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one is unique due to its specific structural features, which contribute to its potent biological activities. Its ability to act as both an antiproliferative agent and a fluorescent pH indicator sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-pyrazol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-2-17(25-10-3-9-21-25)19(26)24-11-8-16-15(12-24)18(23-22-16)13-4-6-14(20)7-5-13/h3-7,9-10,17H,2,8,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSMSLMKOWAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)Cl)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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